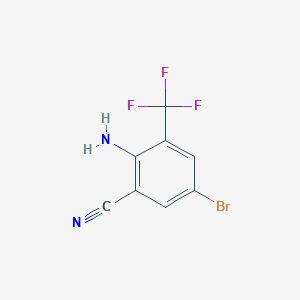

2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

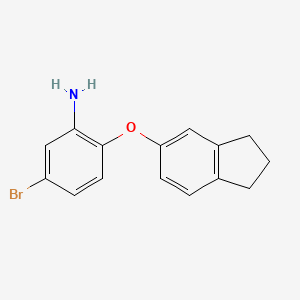

“2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile” is a chemical compound with the CAS Number: 1000571-53-8 . It has a molecular weight of 265.03 and its molecular formula is C8H4BrF3N2 . It is a solid substance and should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications

Synthesis and Production Processes

Efficient Synthetic Processes : Research has developed an efficient, non-chromatographic process for the production of derivatives of 2-Amino-5-bromo-3-(trifluoromethyl)benzonitrile, highlighting its application in large-scale synthesis. Specifically, this process has been used for the multihundred gram production of 4,5-diamino-2-(trifluoromethyl)benzonitrile and 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine with high purity and yield, demonstrating its industrial scalability and applicability in producing complex fluorinated compounds (Li et al., 2009).

Applications in Material Science

Polymer Solar Cells Enhancement : A derivative of this compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been utilized as an additive in polymer solar cells. The inclusion of ATMB significantly increased the power conversion efficiency of the solar cells by enhancing the ordering of P3HT chains, which led to improved absorbance, larger crystal size of P3HT, and enhanced hole mobility. This demonstrates the compound's potential in improving the efficiency of photovoltaic devices (Jeong et al., 2011).

Contributions to Organic Chemistry Research

Steric Pressure Studies : The compound has been involved in studies exploring the relay propagation of crowding, specifically examining the trifluoromethyl group's role as both an emitter and transmitter of steric pressure. This research provides insights into the complex interactions and effects of substituents on molecular behavior, enhancing our understanding of steric effects in organic molecules (Schlosser et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

2-amino-5-bromo-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIRDSEOUGZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]acetamide](/img/structure/B1361686.png)

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)